1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine
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Overview
Description
1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclocondensation of an aromatic ketone with benzaldehyde in the presence of ammonium acetate and acetic acid . This method allows for the formation of the imidazo[1,5-a]pyridine core, which can then be further functionalized to introduce the nitrophenyl and phenylmethanimine groups.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,5-a]pyridine core.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine involves its interaction with specific molecular targets. The imidazo[1,5-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar compounds to 1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine include other imidazo[1,5-a]pyridine derivatives. These compounds share the imidazo[1,5-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Imidazo[1,5-a]pyridine-based fluorescent probes: These compounds are used in imaging and sensing applications due to their strong fluorescence.
Imidazo[1,5-a]pyridine derivatives with different substituents: These can have varying degrees of biological activity and are used in drug discovery.
Properties
IUPAC Name |
1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)17-10-6-7-15(13-17)20-22-18(19-11-4-5-12-23(19)20)14-21-16-8-2-1-3-9-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKKDMCPZCXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C3C=CC=CN3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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